molecular formula C18H20BrN3O2S B15150467 N'-(1-benzylpiperidin-4-ylidene)-4-bromobenzenesulfonohydrazide

N'-(1-benzylpiperidin-4-ylidene)-4-bromobenzenesulfonohydrazide

Cat. No.: B15150467
M. Wt: 422.3 g/mol
InChI Key: SQVLVUFERXBJGB-UHFFFAOYSA-N
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Description

N’-(1-benzylpiperidin-4-ylidene)-4-bromobenzenesulfonohydrazide is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a piperidine ring substituted with a benzyl group and a bromobenzenesulfonohydrazide moiety, making it a versatile candidate for various chemical reactions and applications.

Properties

Molecular Formula

C18H20BrN3O2S

Molecular Weight

422.3 g/mol

IUPAC Name

N-[(1-benzylpiperidin-4-ylidene)amino]-4-bromobenzenesulfonamide

InChI

InChI=1S/C18H20BrN3O2S/c19-16-6-8-18(9-7-16)25(23,24)21-20-17-10-12-22(13-11-17)14-15-4-2-1-3-5-15/h1-9,21H,10-14H2

InChI Key

SQVLVUFERXBJGB-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1=NNS(=O)(=O)C2=CC=C(C=C2)Br)CC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(1-benzylpiperidin-4-ylidene)-4-bromobenzenesulfonohydrazide typically involves the condensation of 1-benzylpiperidin-4-one with 4-bromobenzenesulfonohydrazide. The reaction is usually carried out in an ethanol solution, where the reactants are mixed and allowed to react under reflux conditions for several hours. The product is then isolated through crystallization or other purification methods .

Industrial Production Methods

While specific industrial production methods for N’-(1-benzylpiperidin-4-ylidene)-4-bromobenzenesulfonohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to maximize yield and purity. Industrial production may also incorporate continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N’-(1-benzylpiperidin-4-ylidene)-4-bromobenzenesulfonohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Sodium iodide in acetone for halogen exchange reactions.

Major Products Formed

    Oxidation: Formation of corresponding sulfonic acids.

    Reduction: Formation of the corresponding amine derivatives.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N’-(1-benzylpiperidin-4-ylidene)-4-bromobenzenesulfonohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of N’-(1-benzylpiperidin-4-ylidene)-4-bromobenzenesulfonohydrazide involves its interaction with specific molecular targets. For instance, in anti-cancer research, it has been shown to interact with estrogen receptors, forming non-bonding interactions with active site residues . These interactions can inhibit the activity of the receptor, leading to potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • N’-(1-benzylpiperidin-4-ylidene)-2-cyanoacetohydrazide
  • N’-(1-benzylpiperidin-4-ylidene)acetohydrazide

Uniqueness

N’-(1-benzylpiperidin-4-ylidene)-4-bromobenzenesulfonohydrazide is unique due to the presence of the bromobenzenesulfonohydrazide moiety, which imparts distinct chemical reactivity and potential biological activity compared to its analogs. This uniqueness makes it a valuable compound for further research and development in various scientific fields .

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